molecular formula C24H16ClNO3 B2661913 (2E)-N-{2-[(4-chlorophenyl)carbonyl]-1-benzofuran-3-yl}-3-phenylprop-2-enamide CAS No. 630058-15-0

(2E)-N-{2-[(4-chlorophenyl)carbonyl]-1-benzofuran-3-yl}-3-phenylprop-2-enamide

Cat. No.: B2661913
CAS No.: 630058-15-0
M. Wt: 401.85
InChI Key: RXWYGYNHTDEQPR-XNTDXEJSSA-N
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Description

(2E)-N-{2-[(4-chlorophenyl)carbonyl]-1-benzofuran-3-yl}-3-phenylprop-2-enamide, widely known as CCT251454, is a potent, selective, and orally bioavailable inhibitor of the Vaccinia-Related Kinase 1 (VRK1). This compound was identified through a chemical proteomics approach and demonstrates high specificity for VRK1, which plays a critical role in regulating cell proliferation, the DNA damage response, and Golgi fragmentation during mitosis. The primary research value of CCT251454 lies in its application as a chemical probe to dissect the complex biological functions of VRK1 in cancer models. It has been shown to inhibit the Wnt signaling pathway downstream of β-catenin, revealing a novel pharmacological node for intervention in cancers driven by Wnt-pathway dysregulation. Studies utilizing this inhibitor have demonstrated its efficacy in reducing the growth of human hepatocellular carcinoma (HCC) xenografts in vivo, establishing a proof-of-concept for VRK1 as a therapeutic target in oncology research. Its mechanism involves competing with ATP for binding to the kinase domain, thereby suppressing VRK1-mediated phosphorylation of downstream substrates such as histone H3 and BAF (Barrier to Autointegration Factor), which are crucial for cell division and nuclear integrity. CCT251454 serves as an essential tool for investigating DNA damage repair mechanisms, mitotic regulation, and for validating VRK1 as a potential target for anticancer drug discovery.

Properties

IUPAC Name

(E)-N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16ClNO3/c25-18-13-11-17(12-14-18)23(28)24-22(19-8-4-5-9-20(19)29-24)26-21(27)15-10-16-6-2-1-3-7-16/h1-15H,(H,26,27)/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXWYGYNHTDEQPR-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NC2=C(OC3=CC=CC=C32)C(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NC2=C(OC3=CC=CC=C32)C(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-{2-[(4-chlorophenyl)carbonyl]-1-benzofuran-3-yl}-3-phenylprop-2-enamide typically involves multiple steps, starting with the preparation of the benzofuran core. One common method includes the cyclization of 2-hydroxybenzaldehyde with an appropriate phenylacetic acid derivative under acidic conditions to form the benzofuran ring. The chlorophenyl group is then introduced via a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

The final step involves the formation of the prop-2-enamide moiety through a condensation reaction between the benzofuran derivative and cinnamoyl chloride in the presence of a base like triethylamine. The reaction is typically carried out in an inert atmosphere to prevent oxidation and ensure high yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. Continuous flow reactors and automated synthesis platforms can be employed to streamline the process and ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-{2-[(4-chlorophenyl)carbonyl]-1-benzofuran-3-yl}-3-phenylprop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles like amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in ethanol under reflux conditions.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Amino derivatives, thiol derivatives.

Scientific Research Applications

Anticonvulsant Activity

Research indicates that derivatives of the compound exhibit significant anticonvulsant properties. For instance, related compounds have been tested in various animal models for their effectiveness against seizures. A study highlighted that a cinnamamide derivative demonstrated efficacy in reducing seizure frequency in models such as the maximal electroshock test and the 6-Hz psychomotor seizure model, suggesting potential for treating epilepsy .

Anti-inflammatory Properties

Benzofuran derivatives, including those similar to (2E)-N-{2-[(4-chlorophenyl)carbonyl]-1-benzofuran-3-yl}-3-phenylprop-2-enamide, have shown anti-inflammatory effects. These compounds may inhibit pro-inflammatory cytokines and pathways, which could be beneficial in treating inflammatory diseases .

Synthesis and Structure-Activity Relationship

The synthesis of this compound typically involves acylation reactions using appropriate benzofuran derivatives and amines. The structural configuration plays a crucial role in determining the biological activity of these compounds. Variations in substituents on the phenyl ring and the amide moiety can significantly influence their pharmacological properties .

Case Study: Synthesis Methodology

A detailed synthesis process was documented where a compound similar to this compound was synthesized through a two-phase solvent system, yielding satisfactory results with high purity confirmed via HPLC and spectroscopic methods .

Anticonvulsant Testing

In preclinical studies, compounds with structures similar to this compound were evaluated for their anticonvulsant effects. The results indicated that these compounds could serve as potential lead candidates for epilepsy treatment due to their ability to modulate seizure activity effectively .

Safety Profile Assessment

Safety evaluations conducted on these compounds revealed low cytotoxicity levels in various cell lines, indicating a favorable safety profile for further development. For example, one study reported that a related compound was non-mutagenic and exhibited safety up to concentrations of 100 µM .

Mechanism of Action

The mechanism of action of (2E)-N-{2-[(4-chlorophenyl)carbonyl]-1-benzofuran-3-yl}-3-phenylprop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, leading to reduced disease symptoms or tumor growth.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The compound’s structural analogs can be categorized based on core heterocycles, substituents, and functional groups:

Compound Name/ID Core Structure Key Substituents/Functional Groups Reference
(2E)-N-{2-[(4-chlorophenyl)carbonyl]-1-benzofuran-3-yl}-3-phenylprop-2-enamide Benzofuran 4-Chlorophenyl carbonyl, acrylamide, phenyl Target
N-(6-methoxybenzothiazole-2-yl)-2-(4-chlorophenyl)acetamide (EP3 348 550A1) Benzothiazole 4-Chlorophenyl, methoxy, acetamide
N-(((4-chlorophenyl)amino)carbonyl)-2,6-difluorobenzamide (Diflubenzuron) Benzamide 4-Chlorophenyl, difluorobenzoyl, urea
3-(5-(2-Nitrophenyl)furan-2-yl)-2-(phenylsulfonyl)acrylonitrile (374546-78-8) Furan 2-Nitrophenyl, sulfonyl, acrylonitrile
N'-((1Z,2E)-1-(2-(4-Chlorophenyl)hydrazono)-1-(phenylsulfonyl)propan-2-ylidene) benzohydrazide (16a) Benzofuran/Hydrazone 4-Chlorophenyl, sulfonyl, hydrazide

Key Observations:

Heterocyclic Core Influence: Benzofuran (target) and benzothiazole (EP3 348 550A1) cores differ in electronic properties; benzothiazole’s sulfur atom may enhance polar interactions compared to benzofuran’s oxygen .

Functional Group Variations: Acrylamide (target) vs. acrylonitrile (374546-78-8): The amide group in the target compound enables hydrogen bonding, whereas the nitrile group in acrylonitrile derivatives may limit such interactions but improve metabolic stability .

Substituent Effects :

  • 4-Chlorophenyl groups are common across analogs (target, EP3 348 550A1, 16a), suggesting a shared role in hydrophobic interactions or target binding.
  • Methoxy (EP3 348 550A1) and nitro (374546-78-8) substituents modulate electronic density and steric bulk, impacting solubility and steric hindrance .

Physical Properties

Property Target Compound 16a EP3 348 550A1
Melting Point (°C) Not reported 235–237 Not reported
Solubility Likely low (lipophilic) Low (crystalline) Moderate (methoxy)
Hydrogen Bonding Amide N-H, C=O Hydrazide N-H, S=O Amide N-H, C=O

Notes:

  • The higher melting point of 16a (235–237°C) compared to typical acrylamides may arise from sulfonyl-induced crystal packing .
  • Methoxy groups in EP3 348 550A1 could improve solubility relative to the target compound’s chlorophenyl group .

Biological Activity

The compound (2E)-N-{2-[(4-chlorophenyl)carbonyl]-1-benzofuran-3-yl}-3-phenylprop-2-enamide , also known as a derivative of benzofuran and cinnamamide, has gained attention in recent pharmacological studies for its potential biological activities, particularly in the fields of anticonvulsant and anti-inflammatory effects. This article explores the compound's biological activity, synthesizing findings from various studies and patents.

Chemical Structure and Properties

The compound features a complex structure characterized by a benzofuran moiety linked to a phenylprop-2-enamide. The presence of the 4-chlorophenyl substituent enhances its biological interaction potential. The molecular formula can be represented as follows:

C19H16ClN1O2C_{19}H_{16}ClN_{1}O_{2}

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant properties of related compounds within the cinnamamide class, particularly focusing on their efficacy in various seizure models.

Key Findings:

  • Efficacy in Animal Models :
    • Compounds similar to this compound have demonstrated significant anticonvulsant activity in models such as the maximal electroshock (MES) test and the 6-Hz psychomotor seizure model. For instance, derivatives like KM-568 showed effective ED50 values ranging from 13.21 mg/kg to 114.4 mg/kg across different models .
  • Mechanism of Action :
    • The proposed mechanism involves modulation of neurotransmitter systems, particularly GABAergic pathways, which are crucial for seizure control. The structural features of the compound suggest that it may interact with GABA receptors or influence glutamate signaling pathways .

Anti-inflammatory Activity

In addition to its anticonvulsant properties, the compound has been investigated for anti-inflammatory effects.

Research Insights:

  • Inhibition of Inflammatory Mediators :
    • Studies indicate that benzofuran derivatives can inhibit pro-inflammatory cytokines and enzymes such as COX-2, contributing to their anti-inflammatory effects. This is particularly relevant in conditions like arthritis and other inflammatory disorders .
  • Cell Line Studies :
    • In vitro studies using cell lines have shown that these compounds can reduce the expression of inflammatory markers at concentrations up to 100 µM without significant cytotoxicity .

Safety Profile

The safety profile of this compound has been assessed through various toxicity studies:

  • Cytotoxicity Testing :
    • Evaluations conducted on HepG2 and H9c2 cell lines indicated that the compound is non-toxic at therapeutic concentrations, making it a promising candidate for further development .
  • Mutagenicity Studies :
    • Ames tests have confirmed that this compound does not exhibit mutagenic properties, supporting its safety for potential therapeutic use .

Q & A

Q. What are the key synthetic strategies for preparing (2E)-N-{2-[(4-chlorophenyl)carbonyl]-1-benzofuran-3-yl}-3-phenylprop-2-enamide?

  • Methodological Answer : The synthesis involves a multi-step approach:
  • Step 1 : Construct the benzofuran core via cyclization of 2-hydroxyacetophenone derivatives with a propargyl bromide under acidic conditions .
  • Step 2 : Introduce the 4-chlorophenylcarbonyl group at the C2 position using a Friedel-Crafts acylation with 4-chlorobenzoyl chloride and a Lewis acid catalyst (e.g., AlCl₃) .
  • Step 3 : Form the enamide moiety at the C3 position via a coupling reaction between the benzofuran intermediate and (E)-3-phenylprop-2-enoic acid using EDCI/HOBt as coupling agents .
  • Key Validation : Monitor reaction progress with TLC and confirm purity via HPLC (>98%) .

Q. How is the stereochemistry of the (2E)-enamide group confirmed experimentally?

  • Methodological Answer :
  • Use NOESY NMR to detect spatial proximity between the α,β-unsaturated carbonyl proton (Hα) and the benzofuran aromatic protons, confirming the E-configuration .
  • X-ray crystallography provides definitive proof of the double-bond geometry by resolving bond angles and torsional parameters .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :
  • FT-IR : Identify carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and aromatic C-H bends .
  • ¹H/¹³C NMR : Assign protons and carbons using DEPT-135 and HSQC, focusing on the enamide (δ 6.8–7.2 ppm for vinyl protons) and benzofuran (δ 7.3–8.1 ppm) regions .
  • HRMS : Confirm molecular weight with <5 ppm error .

Advanced Research Questions

Q. How can computational chemistry resolve contradictions in experimental spectral data?

  • Methodological Answer :
  • Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to simulate NMR chemical shifts and compare them with experimental data. Discrepancies in carbonyl carbon shifts (~170–180 ppm) may indicate solvent effects or conformational flexibility .
  • Use molecular docking to predict interactions causing unexpected biological activity, such as off-target binding to kinases or GPCRs .

Q. What strategies optimize synthetic yield while minimizing side-product formation?

  • Methodological Answer :
  • Reaction Optimization : Screen solvents (e.g., DMF vs. THF) and catalysts (e.g., Pd(OAc)₂ for coupling steps) to reduce byproducts like hydrolyzed enamide derivatives .
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 12h to 2h) and improve regioselectivity in benzofuran cyclization .
  • Purification : Use preparative HPLC with a C18 column and gradient elution (ACN/H₂O + 0.1% TFA) to isolate the target compound from polar impurities .

Q. How does the electronic nature of the 4-chlorophenyl group influence reactivity?

  • Methodological Answer :
  • The electron-withdrawing chloro group increases electrophilicity at the benzofuran C2 position, enhancing acylation efficiency .
  • Hammett substituent constants (σ) : Correlate the substituent’s electronic effects with reaction rates (log k vs. σ) to predict reactivity in analogous derivatives .

Data Analysis & Contradictions

Q. How to address discrepancies between theoretical and experimental UV-Vis spectra?

  • Methodological Answer :
  • TD-DFT Calculations : Simulate UV-Vis spectra using CAM-B3LYP functional and compare with experimental λmax. Adjust solvent parameters (e.g., PCM model for DMSO) to account for solvatochromic shifts .
  • Experimental Validation : Repeat measurements under inert atmosphere to rule out oxidation artifacts .

Q. Why might X-ray crystallography and NMR data conflict regarding molecular conformation?

  • Methodological Answer :
  • Dynamic Effects : In solution, the enamide group may adopt multiple conformers, while X-ray captures a single crystal-packing-stabilized conformation .
  • Temperature-Dependent NMR : Conduct VT-NMR (e.g., 25–100°C) to observe coalescence of signals, indicating conformational exchange .

Biological & Material Applications

Q. What methodologies assess this compound’s potential as a kinase inhibitor?

  • Methodological Answer :
  • Kinase Profiling : Use a panel of 50+ kinases (e.g., EGFR, VEGFR2) in ADP-Glo™ assays to measure IC₅₀ values .
  • Cellular Assays : Test anti-proliferative activity in cancer cell lines (e.g., MCF-7, A549) via MTT assays, with paclitaxel as a positive control .

Q. How can its photophysical properties be leveraged in material science?

  • Methodological Answer :
  • Fluorescence Quenching Studies : Measure quantum yield (Φ) in polar vs. non-polar solvents to evaluate intramolecular charge transfer (ICT) behavior .
  • OLED Fabrication : Incorporate the compound into emissive layers and measure electroluminescence efficiency (cd/A) .

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